Epinastine hydrobromide

Description

Contextualization within Antihistamine Research Paradigms

Epinastine (B1215162) is a direct H₁-receptor antagonist and an inhibitor of histamine (B1213489) release from mast cells. drugbank.com This dual activity—blocking histamine's effects and preventing its release—positions it uniquely within antihistamine research. ontosight.ai Unlike first-generation antihistamines, which often have broad receptor activity, epinastine is part of the second generation, characterized by high selectivity for the histamine H₁ receptor. nih.govnih.gov

Historical Development and Classification of Second-Generation Antihistamines

The development of antihistamines began with the first generation, which, while effective, was limited by non-selective receptor binding and the ability to cross the blood-brain barrier, leading to sedative effects. droracle.aiudes.edu.co In response to these limitations, second-generation antihistamines were developed in the 1980s. nih.govudes.edu.co The primary goal was to create agents with improved H₁ receptor selectivity and minimal central nervous system penetration, thereby reducing or eliminating sedation. ohsu.eduresearchgate.net

These newer agents are characterized by their limited ability to cross the blood-brain barrier, a feature attributed to properties like being substrates for the P-glycoprotein efflux pump. nih.gov This results in a significantly improved profile concerning CNS effects. nih.govmdpi.com The development of second-generation antihistamines marked a major advance in allergy treatment, offering comparable efficacy to the first generation but with fewer unwanted effects. nih.gov Some early second-generation agents, such as terfenadine (B1681261) and astemizole (B1665302), were later withdrawn from the market due to cardiac-related side effects, leading to the development of even more refined molecules, sometimes referred to as third-generation antihistamines, which are often active metabolites of second-generation drugs. udes.edu.coohsu.eduelsevier.es

| Characteristic | First-Generation Antihistamines | Second-Generation Antihistamines |

|---|---|---|

| CNS Penetration | Readily crosses the blood-brain barrier. droracle.ai | Minimally crosses the blood-brain barrier. nih.govwikipedia.org |

| Sedative Effects | Commonly causes sedation and drowsiness. droracle.aiucalgary.ca | Generally non-sedating or minimally sedating. nih.govnih.gov |

| Receptor Selectivity | Non-selective; also affects cholinergic, adrenergic, and serotonergic receptors. ucalgary.ca | Highly selective for peripheral H₁ receptors. nih.govucalgary.ca |

| Anticholinergic Effects | Often present (e.g., dry mouth, blurred vision). droracle.ai | Negligible or absent. nih.govohsu.edu |

| Examples | Diphenhydramine, Hydroxyzine, Chlorpheniramine. droracle.ai | Loratadine, Cetirizine, Fexofenadine, Epinastine. nih.govdroracle.ai |

Rationale for In-Depth Academic Inquiry into Epinastine Hydrobromide

The rationale for the continued academic investigation of this compound is grounded in its unique pharmacological profile and proven efficacy in clinical models. A primary reason is its multi-action mechanism, which goes beyond simple histamine receptor antagonism. drugbank.comnih.gov Epinastine inhibits the release of inflammatory mediators from mast cells and basophils, including not just histamine but also leukotrienes and cytokines, thereby halting the progression of the allergic response. drugbank.compatsnap.com

Furthermore, its physicochemical properties are a key area of research. The molecule's polarity and cationic charge at physiological pH limit its ability to diffuse across the blood-brain barrier, which is the structural basis for its non-sedative quality. nih.govmdpi.com This makes it an important model for understanding the structure-activity relationships that govern the central nervous system effects of antihistamines. elsevierpure.com

Clinical research, particularly using the conjunctival antigen challenge (CAC) model, has provided a robust framework for evaluating its efficacy. nih.govresearchgate.net Studies have demonstrated that epinastine significantly reduces key symptoms of allergic conjunctivitis, with a rapid onset and long duration of action. nih.gov Research has also explored its efficacy against various allergens, such as birch and orchard grass pollen, in controlled challenge settings, confirming its broad utility. researchgate.netnih.gov These detailed research findings validate its mechanism and provide a scientific basis for its therapeutic use.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₆BrN₃ | nih.gov |

| Molecular Weight | 330.22 g/mol | nih.govsmolecule.com |

| IUPAC Name | 2,4-diazatetracyclo[12.4.0.0²,⁶.0⁷,¹²]octadeca-1(18),3,7,9,11,14,16-heptaen-3-amine;hydrobromide | nih.gov |

| CAS Number | 127786-29-2 | nih.gov |

| Synonyms | Epinastine HBr, WAL-801 CL | medchemexpress.com |

| Action | Description | Reference |

|---|---|---|

| H₁ Receptor Antagonism | Acts as a potent, selective, and direct antagonist at histamine H₁ receptors, preventing itching and other allergic symptoms. | nih.govpatsnap.com |

| Mast Cell Stabilization | Inhibits the degranulation of mast cells, preventing the release of histamine and other inflammatory mediators. | drugbank.comnih.gov |

| Inhibition of Inflammatory Mediators | Prevents the release of pro-inflammatory chemicals from blood vessels, halting the progression of the allergic response. | nih.govpatsnap.com |

| Broad Receptor Affinity | Shows affinity for histamine H₂, α1-, α2-, and 5-HT₂ receptors, which may contribute to its overall pharmacological effect. | drugbank.comnih.gov |

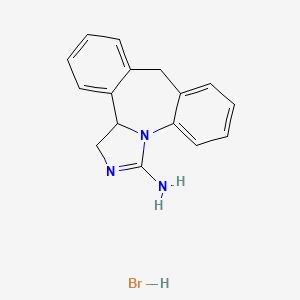

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,7,9,11,14,16-heptaen-3-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3.BrH/c17-16-18-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)19(15)16;/h1-8,15H,9-10H2,(H2,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADPMHRDERZTFIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3=CC=CC=C3CC4=CC=CC=C4N2C(=N1)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401000904 | |

| Record name | 1,2,9,13b-Tetrahydro-3H-dibenzo[c,f]imidazo[1,5-a]azepin-3-imine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401000904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127786-29-2, 80012-42-6 | |

| Record name | 1H-Dibenz[c,f]imidazo[1,5-a]azepin-3-amine, 9,13b-dihydro-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127786-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Dibenz(c,f)imidazo(1,5-a)azepin-3-amine, 9,13b-dihydro-, hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080012426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epinastine hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127786292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,9,13b-Tetrahydro-3H-dibenzo[c,f]imidazo[1,5-a]azepin-3-imine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401000904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,13b-dihydro-1H-dibenz[c,f]imidazo[1,5-a]azepin-3-amine monohydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.256.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EPINASTINE HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4O6LIW7G3N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Characterization and Mechanistic Elucidation of Epinastine Hydrobromide

Ligand-Receptor Interaction Profiles

Histamine (B1213489) H1 Receptor Antagonism: Binding Affinity and Selectivity

Epinastine (B1215162) is a direct and highly selective antagonist of the histamine H1 receptor. patsnap.comarvojournals.orgfda.gov In vitro studies have demonstrated its high binding affinity for this receptor. fda.gov Functional assays measuring the inhibition of histamine-induced contractions in isolated guinea pig ileum showed epinastine to have a potent antihistaminic effect, with an IC50 value of 9.8 nM. fda.gov This potency was found to be significantly higher than that of other potent antihistamines such as terfenadine (B1681261) (IC50 = 77 nM) and astemizole (B1665302) (IC50 = 15 nM). fda.gov The onset of this H1 receptor inhibition is rapid, with epinastine achieving its maximum potency within minutes of application in functional cell-based assays. arvojournals.org This strong and selective antagonism of the H1 receptor is the primary mechanism by which epinastine prevents the classic symptoms of allergic reactions, such as itching. patsnap.comfda.gov

Histamine H2 Receptor Interaction: Affinities and Functional Implications

In contrast to its high affinity for the H1 receptor, epinastine displays a significantly lower affinity for the histamine H2 receptor. fda.gov Studies indicate that its affinity for the H2 receptor is approximately 400 times lower than for the H1 receptor. fda.gov The functional implications of this weak interaction appear to be minimal. In functional assays using isolated guinea pig atrium, no significant H2 antagonistic effects were detected with epinastine concentrations up to 10 μM. fda.gov This suggests that while there is some measurable binding, it does not translate into significant physiological blockade of H2 receptor-mediated actions under typical therapeutic conditions.

Adrenergic Receptor (α1, α2) Modulation: Binding Characteristics

Epinastine possesses a marked affinity for both α1- and α2-adrenergic receptors. fda.govrxlist.comdrugs.com Research has shown that its alpha-adrenergic blocking potency is comparable to that of the established alpha-blocker, phentolamine. fda.gov This interaction indicates that epinastine can act as an antagonist at these receptors. The binding to these receptors contributes to its broader pharmacological profile, although its primary therapeutic application is not related to adrenergic modulation.

Serotonin (B10506) Receptor (5-HT2, 5-HT7) Interactions: Binding and Agonist/Antagonist Activities

Epinastine demonstrates a notable affinity for the serotonin 5-HT2 receptor. fda.govrxlist.comdrugs.com DrugBank lists epinastine as a known 5-HT2 receptor antagonist. drugbank.com This interaction is part of its wider receptor binding profile. Currently, there is a lack of specific research findings detailing the binding characteristics or functional activity of epinastine at the 5-HT7 receptor.

Exploration of Other Potential Receptor Targets and Binding Sites

Further studies have revealed that epinastine has a low affinity for other receptor types, including cholinergic (muscarinic) and β-adrenergic receptors. fda.gov Additionally, an interesting finding from non-mammalian studies is epinastine's high-affinity binding to the neuronal octopamine (B1677172) receptor in honey bees, with a reported Ki of 1.1 nM. selleckchem.com

Interactive Data Table: Epinastine Receptor Binding and Potency Profile

| Receptor Target | Binding Affinity/Potency | Value | Notes |

| Histamine H1 | IC50 (Functional Antagonism) | 9.8 nM | Potent antagonism demonstrated in guinea pig ileum assay. fda.gov |

| Histamine H2 | Relative Affinity | ~400x lower than H1 | No significant functional antagonism detected up to 10 μM. fda.gov |

| Adrenergic α1 | Affinity | Marked | Potency is in a similar range to phentolamine. fda.gov |

| Adrenergic α2 | Affinity | Marked | Potency is in a similar range to phentolamine. fda.gov |

| Serotonin 5-HT2 | Activity | Antagonist | Possesses notable affinity for this receptor. fda.govdrugbank.com |

| Serotonin 5-HT7 | N/A | Data not available | |

| Octopamine (Honey Bee) | Ki (Binding Affinity) | 1.1 nM | High affinity for this invertebrate receptor. selleckchem.com |

Cellular and Molecular Pharmacodynamics

Beyond direct receptor antagonism, epinastine exerts significant influence on the cellular mechanisms that drive allergic inflammation. A key aspect of its pharmacodynamic profile is its role as a mast cell stabilizer. patsnap.comnih.gov Epinastine inhibits the degranulation of mast cells upon antigen exposure, thereby preventing the release of histamine and other pre-formed mediators. patsnap.comnih.gov One proposed mechanism for this stabilizing effect is the modulation of delayed chloride channels in the mast cell membrane, which is a critical step in the degranulation process. nih.gov

Furthermore, epinastine's anti-inflammatory actions extend to the inhibition of the release of a broader range of pro-inflammatory mediators from mast cells and basophils. patsnap.com This includes not only histamine but also newly synthesized lipid mediators like leukotrienes and prostaglandins, as well as various cytokines. patsnap.com By suppressing the release of these substances, epinastine helps to mitigate the progression of the inflammatory cascade that characterizes the late-phase allergic response. patsnap.com

Epinastine has also been shown to inhibit the production of inflammatory cytokines, such as IL-6 and TNF-α, from dendritic cells and may suppress the ability of these cells to stimulate T-cell dependent immune responses. nih.gov An important pharmacokinetic property that influences its pharmacodynamics is its limited ability to cross the blood-brain barrier. nih.govscispace.com This is attributed to its chemical structure and cationic charge at physiological pH, which restricts its diffusion into the central nervous system and accounts for its non-sedating profile. nih.gov

Mast Cell Stabilization Mechanisms

Epinastine hydrobromide exerts a direct stabilizing effect on mast cells, a critical component of the allergic inflammatory cascade. This stabilization prevents the degranulation of mast cells and the subsequent release of pre-formed and newly synthesized inflammatory mediators that orchestrate allergic responses.

The stabilization of mast cells by epinastine is a key mechanism in its anti-allergic effects. Mast cell stabilizers can function by altering the activity of delayed chloride channels in the cellular membrane, a process essential for mast cell degranulation nih.gov. By modulating these channels, epinastine helps to prevent the cellular changes that lead to the release of inflammatory granules. This action effectively halts the allergic cascade at a very early stage, reducing the intensity of the inflammatory response nih.gov.

Intracellular calcium (Ca2+) signaling is a critical trigger for mast cell degranulation. Epinastine has been shown to interfere with these calcium dynamics. Research indicates that epinastine is effective at inhibiting Ca2+ uptake into mast cells. Furthermore, it can inhibit the release of Ca2+ from intracellular stores within the mast cell. By disrupting these crucial calcium-dependent signaling pathways, epinastine effectively suppresses a key trigger for the release of histamine and other inflammatory mediators.

Table 1: Research Findings on Mast Cell Stabilization Mechanisms of this compound

| Mechanism of Action | Research Finding |

| Inhibition of Degranulation | Epinastine, as a mast cell stabilizer, is understood to alter delayed chloride channels in the mast cell membrane, which is a crucial step in the degranulation process nih.gov. |

| Modulation of Calcium Dynamics | Epinastine inhibits the uptake of calcium into mast cells and also prevents its release from intracellular storage sites. |

Inhibition of Inflammatory Mediator Release from Immune Cells

Beyond its broad mast cell-stabilizing properties, this compound demonstrates specific inhibitory effects on the release of key inflammatory mediators from various immune cells. This targeted inhibition further contributes to its anti-inflammatory and anti-allergic profile.

A primary and well-characterized action of epinastine is the suppression of histamine release from mast cells. Studies have demonstrated that epinastine effectively inhibits histamine release induced by both antigen-antibody reactions and other non-immunologic stimuli. This direct inhibition of histamine secretion is a cornerstone of its therapeutic effect in alleviating the symptoms of allergic reactions.

Epinastine also exhibits the ability to reduce the production of leukotrienes, which are potent inflammatory mediators involved in the pathophysiology of allergic diseases. Specifically, research has shown that epinastine can suppress the levels of leukotriene C4 (LTC4) in culture supernatants of stimulated eosinophils. Leukotrienes are synthesized from arachidonic acid via the 5-lipoxygenase pathway, and their production is a hallmark of inflammatory responses. While the precise enzymatic step inhibited by epinastine is not fully elucidated, its ability to decrease LTC4 levels points to an important anti-inflammatory mechanism.

In addition to its effects on histamine and leukotrienes, epinastine has demonstrated anti-platelet activating factor (PAF) activity nih.gov. PAF is a potent phospholipid mediator that plays a significant role in inflammatory and allergic responses, including platelet aggregation and increasing vascular permeability. Studies have shown that epinastine can suppress rabbit platelet aggregation induced by PAF, indicating a clear anti-PAF effect nih.gov. This activity contributes to its broad anti-inflammatory capabilities by interfering with another key pathway in the allergic cascade.

Table 2: Research Findings on the Inhibition of Inflammatory Mediators by this compound

| Inflammatory Mediator | Research Finding |

| Histamine | Epinastine effectively inhibits the release of histamine from mast cells that is triggered by both immunological and non-immunological stimuli. |

| Leukotrienes | Epinastine has been observed to suppress the production of leukotriene C4 (LTC4) from activated eosinophils. |

| Platelet Activating Factor (PAF) | Epinastine demonstrates anti-PAF activity by suppressing PAF-induced platelet aggregation in rabbits nih.gov. |

Antibradykinin Mechanisms

Bradykinin is a potent inflammatory mediator known to cause vasodilation, increase vascular permeability, and induce pain and bronchoconstriction, all of which are characteristic features of allergic reactions. By counteracting the effects of bradykinin, this compound can help to mitigate these symptoms. The precise molecular mechanisms underlying the antibradykinin action of epinastine are not as extensively characterized as its antihistaminic properties. However, it is understood that this activity complements its primary mechanism of action, providing broader anti-inflammatory and anti-allergic coverage. nih.govpatsnap.com

Regulation of Pro-inflammatory Cytokine and Chemokine Release (e.g., IL-8, IL-6, TNF-α)

This compound has been shown to modulate the release of several key pro-inflammatory cytokines and chemokines, thereby influencing the inflammatory milieu in allergic conditions.

Interleukin-8 (IL-8): Research has demonstrated that epinastine can suppress the release of IL-8 from human eosinophils in a dose- and time-dependent manner. nih.gov IL-8 is a potent chemokine responsible for the recruitment of neutrophils and eosinophils to sites of inflammation. By inhibiting its release, epinastine may interfere with the autocrine cycle of eosinophil recruitment, a critical component of the late-phase allergic response. nih.gov This inhibitory effect appears to occur at the post-transcriptional level. nih.gov

Furthermore, studies on human peripheral blood CD4+ T cells have indicated that epinastine can suppress the production of IL-6, which is implicated in mast cell development and IgE synthesis. karger.com This inhibition of IL-6 production from T cells may have significant therapeutic implications for allergic diseases. karger.com

Influence on Inflammatory Cell Function and Recruitment

This compound exerts inhibitory effects on the function and migration of key inflammatory cells involved in allergic reactions, particularly eosinophils and dendritic cells.

Effects on Eosinophil Survival and Chemotactic Migration

Eosinophils are critical effector cells in allergic inflammation, contributing to tissue damage and hyperresponsiveness. karger.com Epinastine has been shown to influence both the survival and migration of these cells.

Eosinophil Survival: In vitro studies have demonstrated that epinastine can indirectly suppress eosinophil survival. nih.gov This effect is mediated through the inhibition of granulocyte-macrophage colony-stimulating factor (GM-CSF) production from nasal epithelial cells. nih.gov When nasal epithelial cells were stimulated with TNF-α in the presence of epinastine, the resulting conditioned media showed a reduced capacity to prolong eosinophil survival. nih.gov Epinastine itself did not directly inhibit eosinophil survival prolonged by GM-CSF, indicating its action is on the production of this survival factor. nih.gov

Eosinophil Chemotaxis: Epinastine has been found to reduce the chemotactic migration of eosinophils from patients with atopic dermatitis towards eotaxin, a potent eosinophil chemoattractant. nih.gov This effect was observed when the eosinophils were pre-stimulated with Interleukin-5 (IL-5). nih.gov Furthermore, epinastine was shown to inhibit the expression of the adhesion molecule CD11b on eosinophils that were pre-stimulated with IL-5. nih.gov Adhesion molecules are crucial for the migration of eosinophils from the bloodstream into tissues. By inhibiting both chemotaxis and the expression of adhesion molecules, epinastine can effectively reduce the accumulation of eosinophils at the site of allergic inflammation. nih.gov

Modulation of Dendritic Cell Immunological Functions

Dendritic cells (DCs) are the most potent antigen-presenting cells and play a pivotal role in the initiation of T-cell mediated immune responses, including the Th2 responses characteristic of allergic diseases. nih.govmdpi.com Epinastine has been shown to modulate several aspects of DC function.

In vitro studies using murine bone marrow-derived DCs demonstrated that epinastine hydrochloride could significantly inhibit the production of pro-inflammatory cytokines IL-6 and TNF-α from DCs stimulated with an allergen. nih.govnih.gov Concurrently, epinastine was found to increase the ability of these DCs to produce IL-12, a cytokine that promotes Th1-type immune responses and can counteract Th2-mediated allergic inflammation. nih.govnih.gov

Furthermore, in a study on human monocyte-derived dendritic cells (MoDCs), epinastine was found to inhibit the upregulation of cell surface markers CD40, CD80, and CD86, which are crucial for T-cell activation. pieronline.jp Epinastine also suppressed the secretion of TNF-α, IL-6, and IL-12p70 from these cells. pieronline.jp These findings suggest that epinastine can interfere with the maturation and function of DCs, leading to a downregulation of their ability to stimulate allogeneic CD4+ T cells and promote the secretion of both Th1 (IFN-γ) and Th2 (IL-4) cytokines. pieronline.jp This modulation of DC function by epinastine may contribute to its therapeutic effects in allergic diseases by inhibiting the development of Th2 immune responses. nih.govnih.gov

Preclinical In Vitro and In Vivo Pharmacological Models and Methodologies

The pharmacological properties of this compound have been characterized using a variety of preclinical models. These in vitro and in vivo systems are essential for elucidating the mechanisms of action and evaluating the therapeutic potential of the compound.

Isolated Tissue Bath Studies (e.g., Guinea Pig Ileum Contraction Inhibition)

Isolated tissue bath studies are a classical pharmacological method used to investigate the effects of drugs on smooth muscle contraction and relaxation. The guinea pig ileum is a widely used preparation for studying the activity of various spasmogens and their antagonists due to its sensitivity and the presence of multiple receptor types. silae.it

While specific data on epinastine's direct effect on guinea pig ileum contraction inhibition in the context of its antibradykinin or other non-histaminergic actions is not extensively detailed in the provided search results, the methodology is standard for characterizing such activities. In a typical setup, a segment of the guinea pig ileum is suspended in an organ bath containing a physiological salt solution, maintained at a constant temperature, and aerated. sheffbp.co.uk Contractions of the tissue are recorded isometrically or isotonically.

In the context of epinastine, such a preparation could be used to:

Evaluate its antagonistic effect on contractions induced by various agonists, including histamine and bradykinin.

Determine the potency of its antagonism by calculating pA2 values, which quantify the affinity of the antagonist for the receptor.

Investigate the nature of the antagonism (e.g., competitive or non-competitive).

Studies have utilized isolated guinea pig airway preparations to demonstrate that epinastine can inhibit cholinergic contractions, suggesting a modulatory role on neurotransmission in smooth muscle tissues. nih.gov This methodology is directly transferable to the ileum preparation to explore its effects on contractions induced by various inflammatory mediators.

Animal Models for Histamine-Induced Reactions (e.g., Rat Skin Wheal, Bronchoconstriction in Guinea Pigs)

This compound demonstrates potent antagonistic effects against histamine-induced reactions in various preclinical animal models. These models are crucial for evaluating the antihistaminic properties of the compound in vivo.

In studies involving histamine-induced cutaneous reactions in rats, a model for skin wheal and flare responses, epinastine has shown a strong histamine H1-blocking effect. nih.gov When evaluated for its ability to inhibit histamine-induced dye leakage into the nasal cavity of rats, epinastine was found to be slightly more potent than the comparator antihistamines ketotifen (B1218977) and azelastine. nih.govresearchgate.net

The guinea pig bronchoconstriction model is another key assay for assessing antihistaminic activity in the airways. In anesthetized male Hartley guinea pigs, bronchoconstriction is measured by changes in ventilation overflow following intravenous administration of histamine. nih.gov Oral administration of epinastine one hour prior to histamine challenge markedly inhibits the induced bronchoconstriction. nih.gov Its efficacy in this model is comparable to other antiallergic drugs like ketotifen, azelastine, and oxatomide. nih.gov Beyond its antihistaminic effects, epinastine also significantly inhibits bronchoconstriction induced by bradykinin, showing the strongest effect among the tested comparators. nih.gov However, it does not significantly inhibit bronchoconstriction induced by other mediators such as leukotriene D4, prostaglandin (B15479496) D2, or substance P. nih.gov

| Animal Model | Species | Measured Outcome | Finding | Reference |

|---|---|---|---|---|

| Histamine-Induced Cutaneous Reaction | Rat | Vascular Permeability (Dye Leakage) | Potent H1-blocking effect demonstrated. | nih.gov |

| Histamine-Induced Nasal Dye Leakage | Rat | Nasal Vascular Permeability | Slightly more potent than ketotifen and azelastine. | nih.govresearchgate.net |

| Histamine-Induced Bronchoconstriction | Guinea Pig | Ventilation Overflow | Markedly inhibited histamine-induced bronchoconstriction. | nih.gov |

| Bradykinin-Induced Bronchoconstriction | Guinea Pig | Ventilation Overflow | Significantly inhibited bradykinin-induced bronchoconstriction; more potent than ketotifen and azelastine. | nih.gov |

Cell-Based Assays Utilizing Isolated Primary Cells and Cell Lines (e.g., Rat Peritoneal Mast Cells, Human Cord Blood Stem Cell-Derived Mast Cells, Nasal Epithelial Cells, Peripheral Blood Mononuclear Cells)

The mechanisms underlying the antiallergic activity of this compound have been elucidated through various cell-based assays, which demonstrate its effects beyond H1-receptor antagonism, including mast cell stabilization and modulation of inflammatory mediators.

Mast Cells: In studies using isolated rat peritoneal mast cells, epinastine inhibits histamine release induced by both immunological (antigen-antibody reaction) and non-immunological (compound 48/80, substance P) stimuli. nih.gov This inhibitory effect is also observed in lung pieces from actively sensitized guinea pigs following an antigen challenge. nih.gov The mechanism for this stabilization appears linked to calcium ion modulation. Epinastine has been shown to inhibit Ca2+ uptake into mast cells and also suppress the release of Ca2+ from intracellular stores. nih.gov Further investigation suggests this may be partly attributable to the suppression of Ca2+-calmodulin dependent processes. nih.gov

In assays with human skin mast cells, epinastine dose-dependently inhibits histamine release triggered by anti-IgE. nih.gov It also suppresses the IgE-mediated production of leukotriene C4 (LTC4) from human basophils. nih.govresearchgate.net

Peripheral Blood Mononuclear Cells (PBMCs): Epinastine has been shown to modulate T helper cell functions. In studies using PBMCs from asthmatic patients, epinastine was investigated for its effect on cytokine mRNA expression. karger.com The compound demonstrated an ability to affect the expression of IL-4 and interferon (IFN)-γ mRNA, suggesting a modulatory role in the T-cell response that contributes to its clinical efficacy in allergic disorders. karger.comkarger.com

Nasal and Other Cells: While direct studies on isolated nasal epithelial cells are limited in the provided search results, the clinical efficacy of epinastine in nasal provocation tests suggests an effect on the local inflammatory environment of the nasal mucosa. nih.gov In murine mast cell cultures, epinastine significantly inhibited the IgE-dependent production and mRNA expression of angiogenic factors, including KC (keratinocyte-derived chemokine), TNF (tumor necrosis factor), and VEGF (vascular endothelial growth factor), at concentrations of 25 ng/mL and higher. nih.gov

| Cell Type | Species | Stimulus | Measured Outcome | Finding | Reference |

|---|---|---|---|---|---|

| Peritoneal Mast Cells | Rat | Antigen-antibody reaction, Compound 48/80 | Histamine Release | Inhibited histamine release. | nih.gov |

| Lung Mast Cells | Guinea Pig | Antigen Challenge | Ca2+ Uptake | Inhibited Ca2+ uptake. | nih.gov |

| Skin Mast Cells | Human | Anti-IgE | Histamine Release | Inhibited in a dose-dependent fashion. | nih.gov |

| Basophils | Human | IgE-mediated | Leukotriene C4 (LTC4) Production | Significantly suppressed. | nih.gov |

| Peripheral Blood Mononuclear Cells (PBMCs) | Human (asthmatic subjects) | Phytohemagglutinin (PHA) or House Dust Mite (HDM) | IL-4 and IFN-γ mRNA expression | Modulated T helper cell functions by affecting cytokine mRNA expression. | karger.com |

| Murine Mast Cells | Mouse | IgE-dependent mechanism | Production of KC, TNF, VEGF | Significantly inhibited production and mRNA expression. | nih.gov |

Animal Models of Allergic and Inflammatory Conditions (e.g., Passive Anaphylaxis, Atopic Conjunctivitis)

Epinastine demonstrates significant efficacy in animal models that simulate type I allergic reactions, such as passive cutaneous anaphylaxis and allergic conjunctivitis.

The passive cutaneous anaphylaxis (PCA) model, which evaluates IgE-mediated mast cell degranulation and subsequent vascular permeability in the skin, has been used to assess epinastine's antiallergic effects. creative-biolabs.comcriver.com In guinea pigs, topically applied epinastine cream significantly inhibited vascular permeability in skin allergic reactions in the PCA model. nih.gov This finding highlights its ability to suppress local, immediate hypersensitivity reactions in dermal tissue.

In models of experimental allergic conjunctivitis in guinea pigs, epinastine has been shown to be highly effective. nih.gov When applied to the eyelid skin as a 0.5% cream, epinastine strongly inhibited histamine-induced conjunctival vascular permeability in a dose-dependent manner. nih.gov The effect was rapid, beginning within 15 minutes of application, and sustained for over 24 hours. nih.gov In an ovalbumin-induced allergic conjunctivitis model, the 0.5% epinastine cream effectively suppressed clinical symptom scores and reduced scratching behaviors. nih.gov These results indicate that epinastine effectively mitigates the key signs and symptoms of atopic conjunctivitis. nih.govnih.gov

| Animal Model | Species | Measured Outcome | Finding | Reference |

|---|---|---|---|---|

| Passive Cutaneous Anaphylaxis (PCA) | Guinea Pig | Vascular Permeability (Dye Leakage) | Significantly inhibited vascular permeability in the skin. | nih.gov |

| Histamine-Induced Allergic Conjunctivitis | Guinea Pig | Conjunctival Vascular Permeability | Strongly inhibited permeability in a dose-dependent and sustained manner (>24h). | nih.gov |

| Ovalbumin-Induced Experimental Allergic Conjunctivitis | Guinea Pig | Clinical Symptom Scores, Scratching Bouts | Effectively suppressed clinical symptoms and reduced scratching. | nih.gov |

Preclinical Pharmacokinetics and Biotransformation Research of Epinastine Hydrobromide

Absorption Dynamics in Preclinical Species and Bioavailability Assessment

Preclinical research indicates that epinastine (B1215162) is readily absorbed following oral administration. Studies in rats have demonstrated systemic exposure after oral ingestion, and further research in teratological studies confirmed that the compound is absorbed systemically, even at high doses. nih.gov While comprehensive bioavailability data across multiple preclinical species is limited in publicly available literature, human studies report an absolute oral bioavailability of approximately 40%.

Following topical ocular administration in preclinical models, systemic absorption of epinastine is minimal. Research in rabbits shows that after application to the eyelid, epinastine penetrates the local tissues, but systemic exposure remains low. nih.govnih.gov This is consistent with findings from clinical studies where twice-daily ophthalmic administration resulted in very low plasma concentrations, with maximum concentrations (Cmax) averaging around 0.04 ng/mL, indicating that the majority of the compound acts locally with limited systemic uptake. fda.gov The pharmacokinetic parameters following oral administration in a human study, which can inform preclinical expectations, are summarized below.

| Parameter | Value (Mean ± SD) |

|---|---|

| Tmax (h) | 2.1 ± 0.45 |

| Cmax (µg/L) | 67 ± 14.5 |

| t1/2 (h) | 10.25 ± 1.85 |

| AUC0-36 (µg·h·L-1) | 596.5 ± 91 |

Data derived from a bioequivalence study in healthy human volunteers. magtech.com.cn

Tissue Distribution Studies, Including Specific Accumulation in Pigmented Ocular Tissues and Melanin (B1238610) Binding Dynamics

Preclinical studies have elucidated the distribution of epinastine, particularly within ocular tissues. Following topical application of an epinastine cream to the eyelids of rabbits, the compound was found to gradually penetrate the eyelid tissues. nih.govresearchgate.net High concentrations were initially detected in the outermost layers and subsequently diffused deeper, reaching the palpebral and bulbar conjunctiva. nih.govresearchgate.net Notably, epinastine demonstrated prolonged retention in the conjunctiva, with concentrations peaking at 4-8 hours and remaining detectable for over 72 hours. nih.govresearchgate.net This suggests the formation of a local tissue reservoir, which allows for sustained activity at its target site. springermedizin.de

Systemically, epinastine has a plasma protein binding of approximately 64%. drugs.com An important characteristic is its limited ability to cross the blood-brain barrier, which is attributed to its hydrophilic nature and cationic charge at physiological pH. nih.govnih.gov A study in lactating rats also confirmed that epinastine is excreted into breast milk. nih.gov

Specific research on the binding dynamics of epinastine to melanin in pigmented ocular tissues is not extensively detailed in the available literature. Melanin, a polymer found in the iris, ciliary body, and retinal pigment epithelium, is known to bind many drug molecules, potentially creating a depot that can prolong drug retention and effect. uef.fi While the prolonged retention of epinastine in ocular tissues is established, further studies are needed to specifically quantify its affinity for melanin and the role this binding plays in its ocular pharmacokinetics.

Metabolic Pathways and Metabolite Profiling

Epinastine undergoes very limited metabolic biotransformation. Preclinical and clinical data consistently show that less than 10% of an administered dose is metabolized. drugs.com

Given the low rate of metabolism, only minor metabolites of epinastine have been identified. In studies utilizing human liver microsomes, the formation of a hydroxylated metabolite, 1-OH-epinastine (M-1), was postulated. fda.gov Another metabolite identified in human studies is 9,13b-dehydroepinastine. Characterization of these metabolites in preclinical species has not been extensively reported, which is consistent with the finding that the parent compound is the primary active moiety and is largely excreted unchanged.

| Parameter | Finding |

|---|---|

| Primary Metabolic Enzymes | CYP3A4, CYP2D6 |

| Minor Metabolic Enzyme | CYP2B6 |

| Identified Metabolite (in vitro) | 1-OH-epinastine (postulated) |

| Metabolized Fraction of Dose | <10% |

Excretion Pathways and Renal Elimination Mechanisms (e.g., Active Tubular Secretion)

The primary route of elimination for epinastine is excretion of the unchanged drug. drugs.com Following intravenous administration in human subjects, approximately 55% of the dose is recovered unchanged in the urine, with about 30% found in the feces. drugs.com After oral administration of radiolabeled epinastine, around 70% of the radioactivity was recovered in the feces and 25% in the urine, with the majority being the parent compound. fda.gov

The mechanism of renal elimination is a key aspect of its pharmacokinetics. The renal clearance of epinastine has been observed to be greater than the normal glomerular filtration rate. fda.gov This indicates that in addition to filtration, epinastine undergoes active tubular secretion in the kidneys. fda.govdrugs.com This active transport mechanism contributes significantly to its efficient removal from the systemic circulation.

Pharmacokinetic Modeling in Preclinical Systems

While specific pharmacokinetic models derived exclusively from preclinical species are not widely published, population pharmacokinetic (PPK) modeling has been conducted using data from both adults and children. nih.gov This analysis utilized a two-compartment model with first-order absorption to describe the plasma concentration-time profiles of epinastine. nih.gov

The model identified key covariates influencing epinastine's pharmacokinetics. Oral clearance (CL/F) was found to be associated with body weight, the specific formulation, and the presence of food. The volume of distribution of the central compartment (V1/F) was also related to body weight and food status. nih.gov The robustness of this PPK model was confirmed through bootstrapping evaluation, indicating its stability and predictive capacity. nih.gov Such models are instrumental in understanding the kinetic behavior of a drug and can be adapted to interpret and predict outcomes in preclinical studies.

Synthetic Methodologies and Chemical Development of Epinastine Hydrobromide

Advanced Synthetic Routes for Epinastine (B1215162) Hydrobromide Production

The manufacturing processes for Epinastine have undergone considerable refinement, moving away from hazardous reagents towards more efficient and safer industrial-scale production. Early synthetic routes were often fraught with challenges, including the use of toxic and explosive materials.

Initial syntheses of the core Epinastine structure involved hazardous materials such as the highly toxic phosgene (B1210022) and sodium cyanide, along with the explosive and costly aluminum chloride and lithium aluminum hydride. These reagents posed significant safety and environmental concerns, prompting the development of improved methods.

More advanced and industrially viable synthetic routes have been developed to circumvent the issues associated with earlier methods. One improved process focuses on the preparation of a key aminomethyl intermediate through the synthesis of a phthalimidomethyl derivative. This method avoids the use of hazardous materials and expensive reagents by first creating the phthalimidomethyl derivative and then easily removing the phthaloyl group using hydrochloric acid or methyl hydrazine.

A further refined method starts with 2-aminobenzophenone, which is reacted with a silane (B1218182) reagent to form 2-benzylaniline. This is followed by a series of reactions including acylation, cyclization, azidation, and reduction to yield the key intermediate, 6-(aminomethyl)-6,11-dihydro-1H-dibenzo[b,e]azepine. The final step involves cyclization with cyanogen (B1215507) bromide to produce Epinastine. This pathway notably avoids the use of expensive and flammable lithium aluminum hydride or aluminum hydride, as well as the highly toxic sodium cyanide, enhancing the safety and cost-effectiveness of industrial production.

The conversion of Epinastine hydrobromide to Epinastine hydrochloride can be efficiently achieved by treating the hydrobromide salt with a base in the presence of a halogenated solvent. This process is considered industrially advantageous.

Impurity Profiling and Characterization during Chemical Synthesis

Ensuring the purity of the final API is paramount in pharmaceutical manufacturing. This requires a thorough understanding and control of impurities that can arise during synthesis and storage. Impurity profiling for this compound involves the identification of process-related impurities and the analysis of degradation products.

Identification and Elucidation of Process-Related Impurities (e.g., 7-Bromo Epinastine)

Process-related impurities in the synthesis of Epinastine can include unreacted intermediates, by-products from side reactions, and residual solvents. A notable process-related impurity is 7-Bromo Epinastine, which is recognized as Epinastine EP Impurity B.

Table 1: Profile of 7-Bromo Epinastine (Epinastine EP Impurity B)

| Characteristic | Value |

| Chemical Name | 3-Amino-7-bromo-9,13b-dihydro-1H-dibenz[c,f]imidazo[1,5-a]azepine |

| Molecular Formula | C₁₆H₁₄BrN₃ |

| Molecular Weight | 328.21 g/mol |

| CAS Number | 1217052-16-8 |

Other potential process-related impurities that are monitored include:

Dehydro Epinastine (Impurity A)

7-Chloro Epinastine

9-Oxo Epinastine

The presence and quantity of these impurities are carefully controlled through optimized reaction conditions and purification processes.

Analysis of Degradation Products Formed During Synthesis and Storage

Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. Epinastine has been subjected to stress conditions as per the International Council for Harmonisation (ICH) guidelines, including hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.

A stability-indicating liquid chromatography (LC) method has been developed to separate Epinastine from its degradation products. Studies have shown that Epinastine undergoes degradation under basic, thermal, and oxidative conditions (with 30% hydrogen peroxide). isca.me The drug was found to be stable under acidic and photolytic stress. isca.me

Under alkaline conditions, a principal degradation product is formed through the opening of the imidazole (B134444) ring, leading to the formation of an amide group. This degradation pathway has been elucidated using UPLC-MS/MS analysis. The kinetics of degradation generally follow a pseudo-first-order reaction.

Table 2: Summary of Epinastine Degradation under Stress Conditions

| Stress Condition | Observation |

| Acid Hydrolysis | Stable |

| Base Hydrolysis | Degradation observed isca.me |

| Oxidation (30% H₂O₂) | Degradation observed isca.me |

| Thermal Degradation | Degradation observed isca.me |

| Photolysis | Stable isca.me |

The development of robust analytical methods capable of separating and quantifying these degradation products is essential for ensuring the quality and stability of the this compound drug substance and product.

Stereoselective Synthesis and Enantiomeric Purity Assessment (if applicable)

Epinastine possesses a chiral center and is typically administered as a racemic mixture. However, research has demonstrated that the pharmacological activity can differ between enantiomers. The (S)-(+)-enantiomer of Epinastine is known to be the more potent form. This has driven the development of enantioselective synthetic methods to produce the optically pure isomer.

A notable enantioselective synthesis has been developed, with the key step being the asymmetric reduction of a cyclic imine intermediate using asymmetric transfer hydrogenation. This method allows for the preparation of Epinastine in its enantiomerically pure form. The ability to selectively synthesize the more active enantiomer offers the potential for a more targeted therapeutic effect.

Development of High-Purity Active Pharmaceutical Ingredient (API)

The development of a high-purity this compound API is the culmination of advancements in synthetic methodologies and rigorous analytical control. The shift towards safer and more efficient synthetic routes inherently leads to a cleaner impurity profile.

The production of high-purity Epinastine hydrochloride in a specific high-melting crystal modification has been a focus of process development. One patented process involves suspending the Epinastine base in water and dissolving it by adding aqueous hydrochloric acid. The resulting aqueous solution is then extracted with an organic, water-immiscible solvent to remove impurities. After removal of the organic solvent, the pH of the aqueous solution is adjusted to induce the crystallization of the high-purity Epinastine hydrochloride. This process is designed to consistently produce a single crystal modification, which is crucial for pharmaceutical quality control.

The use of validated, stability-indicating HPLC methods is fundamental to the quality control of the API. These methods ensure that the levels of process-related impurities and degradation products are below the stringent limits set by regulatory authorities. The combination of optimized synthesis and robust analytical testing ensures the consistent production of high-purity this compound suitable for pharmaceutical use.

Analytical Chemistry Research for Epinastine Hydrobromide

Development and Validation of Quantitative Analytical Methodologies for Epinastine (B1215162) Hydrobromide

The development and validation of robust analytical methods are crucial for the quantitative determination of Epinastine Hydrobromide in bulk drug substances and pharmaceutical formulations. ijprajournal.comjddtonline.info These methods ensure the identity, purity, and potency of the drug, adhering to regulatory standards set by bodies like the International Council for Harmonisation (ICH). ijprajournal.comjddtonline.info A range of sophisticated techniques, including chromatography and spectrophotometry, have been established for this purpose.

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of this compound due to its high resolution, sensitivity, and specificity. omicsonline.org Various HPLC modes have been developed to address different analytical challenges, from routine assays to the separation of stereoisomers and degradation products.

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common method for the routine assay and purity determination of epinastine. These methods are valued for their simplicity, speed, and accuracy. nih.govhakon-art.com Several RP-HPLC methods have been developed and validated, typically employing a C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol.

One such method utilizes a Grace Smart RP 18 column with a mobile phase of Acetonitrile and 1% Acetic acid buffer (pH 3), detecting the analyte at 240 nm. iajpr.com Another established method uses an RP-18 column with a mobile phase of 0.3% triethylamine (B128534) (pH adjusted to 4.0) and methanol, with detection at 254 nm. nih.govoup.com These methods are validated for parameters including linearity, accuracy, precision, and robustness to ensure reliable and consistent results for the quantitative determination of epinastine in various samples. iajpr.com

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Column | Grace Smart RP 18 (250 × 4.6 mm, 5 µm) iajpr.com | RP-18 nih.gov | Kromasil C18 (250 x 4.6 mm, 5 µm) hakon-art.com |

| Mobile Phase | Acetonitrile: 1% Acetic acid buffer (pH 3) (30:70 v/v) iajpr.com | 0.3% Triethylamine (pH 4.0): Methanol (60:40 v/v) nih.gov | 0.01 M KH2PO4 (pH 5.2): Acetonitrile (Gradient) hakon-art.com |

| Flow Rate | 2.0 mL/min iajpr.com | Not Specified | Not Specified |

| Detection Wavelength | 240 nm iajpr.com | Not Specified | 254 nm hakon-art.com |

| Internal Standard | Amlodipine iajpr.com | Not Used | Not Used |

| Linearity Range | 2-100 µg/mL iajpr.com | Not Specified | Not Specified |

| Retention Time | 4.17 min iajpr.com | Not Specified | Not Specified |

Epinastine is a racemic mixture, and the separation of its enantiomers is essential for understanding their individual pharmacological profiles. informahealthcare.com Chiral HPLC is the definitive method for separating and quantifying these enantiomers. csfarmacie.cz A validated chiral HPLC method has been successfully developed for the separation of epinastine hydrochloride enantiomers. tandfonline.comfue.edu.eg

This method employs a Chiralcel® OD-R column, which is a cellulose-based chiral stationary phase. tandfonline.comfue.edu.eg The mobile phase consists of a mixture of n-hexane, isopropanol, diethylamine, and triflouroacetic acid. tandfonline.comfue.edu.eg This system achieves baseline separation of the enantiomers, allowing for their accurate quantification. The method has been validated for linearity, accuracy, precision, and robustness, with a limit of detection (LOD) of 20 μg/mL and a limit of quantification (LOQ) of 60 μg/mL for the enantiomers. tandfonline.comfue.edu.eg

| Parameter | Condition |

|---|---|

| Column | Chiralcel® OD-R (250 × 4.6 mm i.d., 0.5 μm) tandfonline.comfue.edu.eg |

| Mobile Phase | n-hexane: isopropanol: diethylamine: triflouroacetic acid (85:15:0.1:0.1% v/v/v/v) tandfonline.comfue.edu.eg |

| Flow Rate | 1 mL/min tandfonline.comfue.edu.eg |

| Temperature | 20°C tandfonline.comfue.edu.eg |

| Detection Wavelength | 254 nm tandfonline.comfue.edu.eg |

| Linearity (r) | > 0.999 tandfonline.comfue.edu.eg |

| Accuracy (S-enantiomer) | 99.65% tandfonline.comfue.edu.eg |

| Accuracy (R-enantiomer) | 99.77% tandfonline.comfue.edu.eg |

| LOD | 20 μg/mL tandfonline.comfue.edu.eg |

| LOQ | 60 μg/mL tandfonline.comfue.edu.eg |

Stability-indicating analytical methods are vital to ensure that the analytical procedure can accurately measure the active ingredient without interference from degradation products, impurities, or excipients. researchgate.net Several stability-indicating RP-HPLC methods have been developed for epinastine hydrochloride. hakon-art.com These methods involve subjecting the drug to forced degradation under various stress conditions, including acidic and basic hydrolysis, oxidation, heat, and photolysis, as recommended by ICH guidelines. hakon-art.comresearchgate.net

One method uses a C18 column with a mobile phase composed of an aqueous buffer (sodium pentanesulfonate monohydrate and potassium dihydrogen orthophosphate at pH 4.5) and an organic phase (acetonitrile and methanol). researchgate.net This method effectively separates epinastine from its degradation products formed under stress conditions. researchgate.net Another study employed a Kromasil C18 column and a gradient mobile phase of potassium dihydrogen phosphate (B84403) buffer (pH 5.2) and acetonitrile to resolve the drug from its degradants. hakon-art.com The validation of these methods confirms their specificity, accuracy, and precision, making them suitable for stability studies of the bulk drug and its pharmaceutical products. hakon-art.com

| Stress Condition | Observation | Reference |

|---|---|---|

| Acid Hydrolysis | Degradation observed | hakon-art.com |

| Base Hydrolysis | Degradation observed | hakon-art.com |

| Oxidation (30% H2O2) | Degradation observed | hakon-art.com |

| Thermal Degradation | Negligible to moderate degradation observed | hakon-art.comresearchgate.net |

| Photochemical Degradation | Drug found to be stable | researchgate.net |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for Trace Analysis and Metabolite Identification

Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and selective technique used for trace analysis and the identification of metabolites and degradation products. nih.gov This method combines the superior separation efficiency of UPLC with the mass-resolving power of MS/MS, enabling the detection and structural elucidation of compounds at very low concentrations. waters.com

In the context of epinastine, UPLC-MS/MS has been instrumental in studying its degradation pathways. mdpi.com Analysis of epinastine under stressed alkaline conditions revealed a protonated molecule [M+H]⁺ at an m/z of 310.1. The fragmentation of this parent ion in the MS/MS analysis produced product ions at m/z 249.0, 213.1, and 96.1. mdpi.com This technique successfully identified a degradation product (EPI-DP1) with an m/z of 268.1, suggesting the opening of the imidazole (B134444) ring to form an amide group. mdpi.com Such studies are critical for understanding the stability profile of the drug and identifying potential impurities that may arise during manufacturing or storage. mdpi.com

Spectrophotometric Approaches (Difference Spectrophotometry, Colorimetry, Derivative Spectrophotometry)

Spectrophotometric methods offer simple, cost-effective, and rapid alternatives to chromatographic techniques for the quantification of epinastine. rasayanjournal.co.in These methods are based on the principle that the drug molecule absorbs light in the ultraviolet-visible region.

Difference Spectrophotometry: A pH-induced difference spectrophotometric method has been developed for epinastine hydrochloride determination. This technique measures the difference in absorbance of the drug in acidic (0.1N HCl) and basic (0.1N NaOH) solutions at a specific wavelength, in this case, 252 nm. The method demonstrated linearity over a concentration range of 16 to 96 μg/mL.

Colorimetry: Colorimetric methods for epinastine involve the formation of a colored complex that can be measured in the visible region of the spectrum. One approach involves the formation of an ion-association complex between the basic epinastine molecule and an acidic dye, such as wool fast blue, orange II, or azocarmine G. rasayanjournal.co.in These colored complexes are extracted into chloroform (B151607) and measured at their respective absorption maxima (590 nm, 490 nm, and 540 nm). rasayanjournal.co.in Another colorimetric method is based on the charge-transfer reaction between epinastine (as an n-electron donor) and acceptors like chloranilic acid (CAA), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), or iodine. iosrjournals.org For instance, the complex with chloranilic acid produces a colored product with an absorption maximum at 517 nm and is linear over the range of 20-220 μg/mL.

Derivative Spectrophotometry: To enhance specificity and resolve overlapping spectra, derivative spectrophotometry is employed. A first-order derivative spectrophotometric method has been validated for the quantification of epinastine hydrochloride. nih.govoup.com The method involves measuring the first-order derivative spectrum, with the determination made at 243.8 nm. nih.govoup.com This technique has been shown to be simple, rapid, precise, and accurate for determining epinastine in coated tablets. nih.gov

| Method Type | Principle/Reagent | λmax (nm) | Linearity Range (µg/mL) | Reference |

|---|---|---|---|---|

| Difference | pH-induced (0.1N NaOH vs 0.1N HCl) | 252 | 16 - 96 | |

| Colorimetry | Ion-association with Wool Fast Blue | 590 | Not Specified | rasayanjournal.co.in |

| Colorimetry | Ion-association with Orange II | 490 | Not Specified | rasayanjournal.co.in |

| Colorimetry | Ion-association with Azocarmine G | 540 | Not Specified | rasayanjournal.co.in |

| Colorimetry | Charge-transfer with Chloranilic Acid (CAA) | 517 | 20 - 220 | |

| Colorimetry | Charge-transfer with DDQ | 585 | 15 - 75 | iosrjournals.org |

| Colorimetry | Charge-transfer with Iodine | 366 | 20 - 120 | iosrjournals.org |

| First-Order Derivative | Measurement of d'A/dλ | 243.8 | Not Specified | nih.govoup.com |

Potentiometric Titration Methods

Potentiometric titration stands as a robust analytical technique for the quantitative assay of this compound. This electroanalytical method involves the measurement of the potential difference between two electrodes as a function of the volume of a titrant added. For the analysis of this compound, a non-aqueous acid-base titration is typically employed.

In a documented method, a sample of this compound is dissolved in a mixed solvent system of acetic anhydride (B1165640) and acetic acid, commonly in a 2:1 ratio. rasayanjournal.co.in This non-aqueous medium enhances the basicity of the amine functional group in the epinastine molecule, allowing for its titration as a base. The titrant used is a standardized solution of a strong acid in a non-aqueous solvent, such as 0.1M perchloric acid. rasayanjournal.co.in

The titration is monitored using a suitable electrode system, for instance, a calomel (B162337) electrode, connected to a potentiometer or an auto-titrator. rasayanjournal.co.in The endpoint of the titration is determined by identifying the point of maximum inflection on the titration curve, which corresponds to the equivalence point where the moles of the titrant are stoichiometrically equivalent to the moles of the analyte. The volume of titrant consumed at this point is then used to calculate the purity of the this compound sample. Specifically, the volume added between the two points of inflexion is read to perform the calculation, where 1 ml of 0.1M perchloric acid is equivalent to 33.02 mg of C16H16N3Br. rasayanjournal.co.in

Method Validation Parameters: Linearity, Accuracy, Precision, Robustness, Limit of Detection, and Limit of Quantification

Validation of analytical methods is crucial to ensure their reliability, accuracy, and reproducibility for the intended purpose. The validation of methods for the determination of this compound is performed in accordance with guidelines from the International Council for Harmonisation (ICH). isca.mehakon-art.com The key validation parameters are outlined below:

Linearity: This parameter assesses the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. For Epinastine Hydrochloride, linearity has been established in various concentration ranges depending on the analytical technique. For instance, in HPLC methods, linearity has been reported in ranges such as 2-200 µg/ml and 20-100 µg/ml. In a potentiometric method for this compound, linearity was established between 200-300 mg/ml. rasayanjournal.co.in

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the pure drug is added to a placebo or sample matrix and then analyzed. The percentage recovery of Epinastine Hydrochloride has been found to be in the range of 99.05-100.50% and 99.57% to 100.25%. isca.me

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. For Epinastine, low RSD values have been reported, indicating good precision of the analytical methods. rasayanjournal.co.in

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For HPLC methods, this could include variations in mobile phase composition, pH, flow rate, and column temperature. isca.me

Limit of Detection (LOD): LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. For an HPLC method for Epinastine Hydrochloride, the LOD was found to be 0.43326 µg/mL. semanticscholar.org

Limit of Quantification (LOQ): LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For an HPLC method for Epinastine Hydrochloride, the LOQ was reported as 1.39291 µg/mL. semanticscholar.org

| Parameter | Typical Range/Value for Epinastine Analysis | Analytical Technique |

|---|---|---|

| Linearity | 2-200 µg/ml | HPLC |

| Accuracy (% Recovery) | 99.05-100.50% | HPLC |

| LOD | 0.43326 µg/mL | HPLC |

| LOQ | 1.39291 µg/mL | HPLC |

Bioanalytical Method Development for Quantification in Biological Matrices (e.g., Plasma, Ocular Fluids)

The quantification of epinastine in biological matrices such as plasma and ocular fluids is essential for pharmacokinetic studies. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the predominant techniques for this purpose. nih.govdoi.org

A developed HPLC-UV method for the determination of epinastine in rat plasma involved extraction of the drug from a 100-microliter plasma sample. nih.gov The extraction was performed with dichloromethane (B109758) under alkaline conditions, and diphenidol (B1670726) was used as an internal standard. nih.gov The analysis was carried out with UV detection at a wavelength of 220 nm. nih.gov This method demonstrated linearity over a concentration range of 20-1000 ng/ml, with intra-assay variation and relative error being less than 5%. nih.gov

More sensitive methods utilizing UPLC-MS/MS have also been developed for the quantification of epinastine in human plasma. nih.govdoi.org In one such method, a liquid-liquid extraction with dichloromethane was optimized for sample preparation. nih.gov The chromatographic separation was achieved on a C18 column, and the quantification was performed on a triple-quadrupole mass spectrometer. nih.gov This UPLC-MS/MS method offered a lower limit of quantification (LLOQ) of 0.1 ng/ml, which is significantly more sensitive than the HPLC-UV method. doi.org The calibration curve for this method was linear in the range of 0.1 to 50 ng/ml. nih.gov

| Technique | Matrix | Linearity Range | LLOQ |

|---|---|---|---|

| HPLC-UV | Rat Plasma | 20-1000 ng/ml | Not specified |

| UPLC-MS/MS | Human Plasma | 0.1-50 ng/ml | 0.1 ng/ml |

Impurity Detection and Quantification in Intermediate and Finished Pharmaceutical Formulations

Impurity profiling is a critical aspect of pharmaceutical quality control to ensure the safety and efficacy of the final drug product. For Epinastine, impurities can originate from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products). veeprho.com

Process-related impurities may include unreacted intermediates like chloropyridines and side products from cyclization and substitution reactions. veeprho.com Residual solvents such as ethanol, methanol, or acetonitrile can also be present. veeprho.com Additionally, elemental impurities, for instance, trace metals like iron, zinc, or copper from synthetic steps, must be controlled. veeprho.com

Several analytical techniques are employed for the detection and quantification of these impurities: veeprho.com

High-Performance Liquid Chromatography (HPLC): This is the primary technique for impurity profiling and assay. veeprho.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Used for identifying unknown or trace degradation products. veeprho.com

Gas Chromatography (GC): Employed for the analysis of residual solvents. veeprho.com

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Utilized for the analysis of elemental impurities. veeprho.com

Some of the known impurities of Epinastine include Epinastine EP Impurity A, Epinastine EP Impurity B, Dehydro Epinastine HCl, and 9-Oxo Epinastine HBr. acanthusresearch.compharmaffiliates.com

| Impurity Name | CAS Number | Type |

|---|---|---|

| Epinastine EP Impurity A | 706753-75-5 | Process-related/Degradation |

| Epinastine EP Impurity B | 1217052-16-8 | Process-related/Degradation |

| Dehydro Epinastine HCl | 141342-70-3 | Process-related/Degradation |

| 9-Oxo Epinastine HBr | 745761-19-7 | Process-related/Degradation |

Forced Degradation Studies and Stability-Indicating Analytical Techniques

Forced degradation studies, also known as stress testing, are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. These studies involve subjecting the drug to various stress conditions, such as acid and base hydrolysis, oxidation, heat, and light, to generate potential degradation products. isca.mebiomedres.usjpsbr.org

For Epinastine, forced degradation studies have shown that the drug is susceptible to degradation under certain conditions. Significant degradation has been observed in the presence of a base, under thermal stress, and in oxidative conditions (e.g., 30% hydrogen peroxide). isca.mehakon-art.com The drug was found to be relatively stable under acidic and photolytic stress conditions. isca.me In some studies, extensive degradation occurred with 1.0N sodium hydroxide, while negligible degradation was seen with thermal hydrolysis. isca.mehakon-art.com

The primary goal of these studies is to develop a stability-indicating assay method, typically an HPLC method, that can separate the intact drug from its degradation products. isca.me This ensures that the analytical method is specific for the quantification of the active pharmaceutical ingredient without interference from any impurities or degradants. For Epinastine, reversed-phase HPLC methods have been successfully developed and validated for this purpose. isca.mehakon-art.com These methods typically use a C18 column and a mobile phase consisting of a buffer and an organic solvent like acetonitrile. isca.mehakon-art.com

| Stress Condition | Observation |

|---|---|

| Acid Hydrolysis (e.g., 0.1 N HCl) | Stable/Negligible degradation |

| Base Hydrolysis (e.g., 0.02 N NaOH) | Degradation observed |

| Oxidation (e.g., 30% H2O2) | Degradation observed |

| Thermal Degradation (e.g., 60°C) | Degradation observed/Negligible degradation |

| Photolysis | Stable |

Structure Activity Relationship Sar Studies and Drug Design Principles

Elucidation of Structural Elements Influencing Receptor Selectivity and Binding Affinity

The interaction of epinastine (B1215162) with the histamine (B1213489) H1 receptor is a highly specific process, dictated by key structural features of the molecule. Its high affinity and selectivity are not accidental but rather the result of a well-defined pharmacophore that complements the binding site on the receptor.

Epinastine's structure is characterized by a rigid, tricyclic dibenzo[c,f]imidazo[1,5-a]azepine core. This tetracyclic system spatially orients the key interacting moieties in a conformationally restricted manner, which is crucial for high-affinity binding. Pharmacophore models for H1-receptor antagonists, including epinastine, have identified several critical elements:

Two Aromatic Rings: The presence of two aromatic rings is a common feature among H1-antihistamines and is essential for significant binding affinity. In epinastine, these are part of the dibenzazepine (B1670418) system. The optimal activity of these antagonists often depends on the coplanarity of these two aryl substitutions.

A Basic Nitrogen Atom: A protonatable tertiary amine is a crucial component for interaction with the H1 receptor. In epinastine, this is the exocyclic amino group of the dihydroimidazole (B8729859) ring. At physiological pH, this nitrogen is protonated and forms a key ionic bond with the carboxylate group of an aspartic acid residue (Asp116) in the third transmembrane domain of the H1 receptor. nih.gov

Spatial Arrangement: The relative positioning of the aromatic rings and the basic nitrogen is critical. The rigid tricyclic structure of epinastine locks these elements into a specific orientation that is favorable for binding. researchgate.net

Studies comparing the pharmacological effects of the d- and l-isomers of epinastine have shown that there is no significant difference in their activity regarding histamine-induced contractions of guinea pig ileum and histamine release from rat peritoneal mast cells. nih.gov This suggests that the stereocenter at the 13b position of the azepine ring does not play a critical role in the interaction with the H1 receptor.

Epinastine exhibits high selectivity for the H1 receptor over other receptor types. It has a significantly lower affinity for histamine H2 receptors, as well as for adrenergic, dopaminergic, and serotonergic receptors. nih.gov This selectivity is attributed to the unique three-dimensional shape and electronic distribution of the molecule, which fits snugly into the H1 receptor binding pocket but interacts poorly with the binding sites of other receptors.

| Receptor | Epinastine Binding Affinity (Ki, nM) | Reference Compound | Binding Affinity (Ki, nM) |

|---|---|---|---|

| Histamine H1 | 1.3 | Mepyramine | 1.0 |

| Histamine H2 | >10,000 | Cimetidine | 40 |

| α1-Adrenergic | 29 | Prazosin | 0.2 |

| α2-Adrenergic | 23 | Yohimbine | 2.5 |

| Dopamine D2 | >10,000 | Haloperidol | 1.5 |

| Serotonin (B10506) 5-HT2A | 11 | Ketanserin | 1.0 |

| Muscarinic M1 | >10,000 | Pirenzepine | 8 |

Rational Design Strategies for Epinastine Analogues to Optimize Pharmacological Profiles

While specific, detailed structure-activity relationship studies on a wide range of epinastine analogues are not extensively available in publicly accessible literature, the principles of rational drug design for second-generation antihistamines provide a framework for understanding how epinastine's structure could be modified to optimize its pharmacological profile. The primary goals in designing analogues of a lead compound like epinastine would be to enhance potency, improve the selectivity profile, and maintain or improve upon the favorable pharmacokinetic properties, such as a long duration of action and low CNS penetration.

One common strategy in medicinal chemistry is bioisosteric replacement , where a functional group in a molecule is replaced by another group with similar physical or chemical properties to enhance the desired biological or physical properties of a compound without making significant changes in the chemical structure. For instance, modifications to the aromatic rings of the dibenzazepine nucleus, such as the introduction of electron-withdrawing or electron-donating groups, could modulate the electronic properties of the molecule and potentially influence binding affinity and selectivity.

Another approach involves the modification of the basic amino group. While its presence is essential for H1 receptor binding, altering its pKa or steric environment could fine-tune the interaction with the receptor and potentially affect selectivity. However, any modification would need to preserve the ability to form the critical ionic bond with Asp116.

| Structural Modification | Design Rationale | Potential Impact on Pharmacological Profile |

|---|---|---|

| Substitution on Aromatic Rings | To alter electronic properties and explore additional binding interactions. | May increase or decrease H1 receptor affinity and selectivity. |

| Modification of the Basic Amine | To modulate pKa and steric interactions. | Could fine-tune receptor binding and selectivity. |

| Alteration of the Tricyclic Core | To change the overall molecular shape and rigidity. | May lead to novel interactions and improved affinity or selectivity. |

| Introduction of Polar Groups | To decrease lipophilicity and reduce CNS penetration. | Could enhance the non-sedating profile. |

Molecular Modifications Affecting Blood-Brain Barrier Penetration and Central Nervous System Activity